n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C13H16ClN3 |
|---|---|
Molecular Weight |
249.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2-pyrazol-1-ylethyl)ethanamine |
InChI |
InChI=1S/C13H16ClN3/c1-11(12-4-2-5-13(14)10-12)15-7-9-17-8-3-6-16-17/h2-6,8,10-11,15H,7,9H2,1H3 |
InChI Key |
QZZJMGZCSKNXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NCCN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design
Core Reaction Sequence
The compound is synthesized via a three-step sequence:
- Pyrazole ring formation using 1,3-diketones and hydrazine derivatives.
- Ethyl linker introduction via nucleophilic alkylation of pyrazole with 1,2-dibromoethane.
- Chlorophenyl coupling through reductive amination between 3-chlorobenzaldehyde and the ethyl-linked pyrazole intermediate.
Table 1: Key Synthetic Intermediates and Reagents
Reaction Optimization Strategies
Pyrazole Ring Formation
The cyclocondensation of 1,3-diketones with hydrazine dihydrochloride in ethanol under reflux yields 1H-pyrazole derivatives. Key parameters:
Alkylation of Pyrazole
Reaction of pyrazole with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 6 hours produces 2-(1H-pyrazol-1-yl)ethyl bromide. Optimization data reveals:
Reductive Amination
Coupling of 2-(1H-pyrazol-1-yl)ethylamine with 3-chlorobenzaldehyde via sodium cyanoborohydride (NaBH₃CN) in methanol:
Analytical Characterization
Spectroscopic Validation
Table 2: Comparative Spectroscopic Data
Scale-Up Considerations
Industrial Adaptation
- Continuous flow synthesis : Pilot studies demonstrate 25% yield increase for pyrazole formation step compared to batch processing.
- Solvent recovery : DMF is recycled via vacuum distillation (85% recovery rate), reducing production costs by 40%.
Table 3: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Reaction time (Step 1) | 12 hr | 2.5 hr | 79% ↓ |
| Total yield | 52% | 65% | 25% ↑ |
| Purity | 98% | 99.2% | 1.2% ↑ |
Comparative Analysis of Alternative Routes
Palladium-Catalyzed Coupling
Aryl boronic acid coupling with 2-(1H-pyrazol-1-yl)ethylamine using Pd(PPh₃)₄ achieves 70% yield but requires stringent oxygen-free conditions, limiting industrial feasibility.
Enzymatic Amination
Immobilized transaminases convert 3-chlorophenylacetone to the target amine with 55% yield and >99% enantiomeric excess, though substrate costs remain prohibitive.
Chemical Reactions Analysis
Types of Reactions
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and acids are used under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and its analogs:
Physicochemical Properties
- The 3-chlorophenyl group contributes to lipophilicity (higher logP) .
- Pyrazole-Phenyl Conjugate ([[14]) : Direct conjugation of pyrazole to phenyl may rigidify the structure, reducing conformational flexibility and affecting binding kinetics.
Biological Activity
N-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative disorders. This article synthesizes current research findings, including structure-activity relationships (SAR), biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of the 3-chlorophenyl group suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds similar to this compound demonstrated IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells .
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10c | HCT-116 | 5.55 |
| 10c | HepG-2 | 1.82 |
| 10c | MCF-7 | 2.86 |
| Doxorubicin | HCT-116 | 5.23 |
| Doxorubicin | HepG-2 | 4.50 |
| Doxorubicin | MCF-7 | 4.17 |
The SAR analysis revealed that the pyrazole scaffold is crucial for cytotoxic activity, with modifications on the aromatic rings influencing potency .
Neuroprotective Effects
In addition to anticancer properties, pyrazole compounds have been investigated for their neuroprotective effects. A patent discusses the use of pyrazole derivatives in treating neurodegenerative disorders, suggesting their ability to modulate neuroinflammatory pathways and promote neuronal survival .
The mechanisms underlying the biological activity of this compound involve several pathways:
- EGFR Inhibition : Some studies indicate that pyrazole derivatives may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by cell cycle analysis and apoptosis assays conducted on treated cell lines .
Case Studies
Several case studies have explored the efficacy of similar pyrazole compounds:
- Study on Anti-Proliferative Properties : A study demonstrated that a series of pyrazoline derivatives exhibited potent anti-proliferative activity against multiple cancer cell lines, emphasizing the importance of structural modifications for enhanced efficacy .
- Neuroprotective Study : In a model of neurodegeneration, a related pyrazole compound was shown to reduce neuronal cell death and inflammation markers, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
